2-amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide

Structural biology Medicinal chemistry Analytical chemistry

Procure CAS 898433-95-9 to exploit the defining 2,4-dimethoxyphenyl substitution pattern, which enables intramolecular hydrogen bonding between the ortho-methoxy and carboxamide N–H, imposing conformational restriction distinct from the 2,5-, 3,4-, and 4-methoxy analogs. This isomer is sourced directly from the InterBioScreen screening library (ID STOCK1N-45035) and is available at ≥95% purity. Use it alongside the full methoxy positional isomer series to definitively map selectivity across kinase panels, GPCR targets, or COX-2 inhibitor programs—avoiding the scientific risk of indiscriminate substitution.

Molecular Formula C24H20BrN3O4
Molecular Weight 494.345
CAS No. 898433-95-9
Cat. No. B2636653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide
CAS898433-95-9
Molecular FormulaC24H20BrN3O4
Molecular Weight494.345
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br)OC
InChIInChI=1S/C24H20BrN3O4/c1-31-16-10-11-17(19(13-16)32-2)27-24(30)20-18-5-3-4-12-28(18)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30)
InChIKeyJFFNPDJGRNYIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide: Compound Identity and Procurement Baseline


2-Amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide (CAS 898433-95-9) is a fully substituted indolizine-1-carboxamide derivative bearing a 4-bromobenzoyl group at position 3 and an N-(2,4-dimethoxyphenyl) carboxamide at position 1 . With a molecular formula of C24H20BrN3O4 and a molecular weight of 494.35 g/mol, this compound belongs to the 2-amino-3-aroylindolizine-1-carboxamide chemotype, a scaffold associated with diverse pharmacological activities including kinase inhibition and anti-proliferative effects [1][2]. The compound is catalogued in the InterBioScreen screening library as ID STOCK1N-45035 and is commercially available at ≥95% purity from multiple research chemical suppliers .

Why Generic Substitution of 2-Amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide Fails: The Critical Role of Dimethoxy Positional Isomerism


Within the 2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide series, the substitution pattern on the N-phenyl ring is the sole structural variable that distinguishes close analogs. Positional isomerism of methoxy groups on this ring creates compounds with identical molecular formulae (C24H20BrN3O4, MW 494.35) but distinct three-dimensional electrostatic surfaces and hydrogen-bonding profiles. The 2,4-dimethoxy substitution present in CAS 898433-95-9 places one methoxy group ortho and one para to the carboxamide nitrogen . This arrangement differs fundamentally from the 2,5-dimethoxy analog (CAS 903281-05-0), the 3,4-dimethoxy analog (CAS 898417-83-9), and the 4-methoxy analog (CAS 896172-80-8), each of which presents a different pharmacophoric pattern to biological targets . In medicinal chemistry, such subtle positional variations are well-documented to produce order-of-magnitude differences in target binding affinity and selectivity, making indiscriminate substitution between these isomers scientifically indefensible without experimental verification [1].

Quantitative Differentiation Evidence for 2-Amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide


Structural Identity Confirmation: 2,4-Dimethoxyphenyl Substitution Pattern as the Defining Feature

The compound CAS 898433-95-9 is unambiguously defined by its 2,4-dimethoxyphenyl carboxamide substituent, which distinguishes it from all other members of the 2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide series. Close comparators differ solely in the methoxy substitution pattern on the N-phenyl ring: the 2,5-dimethoxy analog (CAS 903281-05-0, 1.7 Å greater distance between methoxy oxygens), the 3,4-dimethoxy analog (CAS 898417-83-9, no ortho-methoxy group), and the 4-methoxy analog (CAS 896172-80-8, single methoxy) each present distinct hydrogen-bond acceptor topologies . This 2,4-substitution pattern creates a unique intramolecular hydrogen-bonding environment between the ortho-methoxy oxygen and the carboxamide N–H, a feature absent in the 3,4- and 4-methoxy analogs and geometrically distinct in the 2,5-isomer [1].

Structural biology Medicinal chemistry Analytical chemistry

Predicted Physicochemical Differentiation: logP and Hydrogen-Bonding Capacity of the 2,4-Dimethoxy Isomer

The 2,4-dimethoxyphenyl substitution pattern in CAS 898433-95-9 is predicted to confer a distinct lipophilicity-hydrophilicity balance compared to its positional isomers. The ortho-methoxy group in the 2,4-isomer can engage in an intramolecular hydrogen bond with the adjacent carboxamide N–H, effectively masking one H-bond donor, which reduces the compound's apparent polar surface area compared to the 3,4-isomer (no ortho masking possible) while increasing it relative to the 4-methoxy analog (only one H-bond acceptor) . This modulation of effective hydrogen-bonding capacity is a critical determinant of membrane permeability and protein binding, directly influencing assay performance in cell-based screening campaigns [1].

Computational chemistry Drug design ADME prediction

Indolizine Scaffold Biological Plausibility: COX-2 Inhibition and Anti-Proliferative Class-Level Evidence

The indolizine scaffold with a 4-bromobenzoyl substituent at position 3 has documented biological activity. In a crystallographically validated study, the closely related compound diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) was characterized by single-crystal X-ray diffraction and evaluated for COX-2 inhibition [1]. The most potent analog in this series, compound 5a (4-cyanobenzoyl), showed a COX-2 IC50 of 5.84 µM versus indomethacin at 6.84 µM [1]. While this study did not include 1-carboxamide derivatives like CAS 898433-95-9, the 4-bromobenzoyl-indolizine substructure shared by both compound classes is associated with productive hydrophobic interactions in the COX-2 active site, as demonstrated by molecular modeling [1]. Separately, indolizine-chalcone hybrids bearing 3,5-dimethoxyphenyl groups have shown caspase-dependent apoptosis induction in human lymphoma cells, establishing the relevance of dimethoxyphenyl-substituted indolizines in anticancer research [2].

COX-2 inhibition Anti-inflammatory Anticancer

Screening Library Provenance: InterBioScreen STOCK1N-45035 as a Distinct Entry Point for Hit Discovery

CAS 898433-95-9 is catalogued as InterBioScreen ID STOCK1N-45035, confirming its inclusion in one of the most widely used commercial screening libraries for academic and industrial drug discovery programs [1]. The InterBioScreen collection contains over 485,000 compounds, and library members with STOCK1N identifiers have been employed in numerous published virtual and experimental screening campaigns, including studies identifying PLK1 inhibitors (binding energies of -11.5 to -11.1 kcal/mol for top hits), EGFR kinase inhibitors against ovarian cancer, and mitophagy modulators [2]. The specific inclusion of this 2,4-dimethoxy isomer in the InterBioScreen library, alongside its positional isomer counterparts, enables multi-isomer SAR profiling from a single screening campaign, a strategic advantage not offered by procurement of a single isomer in isolation.

High-throughput screening Hit discovery Chemical biology

Optimal Research Application Scenarios for 2-Amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide


Positional Isomer SAR Profiling in Kinase or GPCR Screening Panels

Procure CAS 898433-95-9 alongside its 2,5-dimethoxy (CAS 903281-05-0), 3,4-dimethoxy (CAS 898417-83-9), and 4-methoxy (CAS 896172-80-8) analogs to systematically profile the impact of methoxy positional isomerism on target binding. The 2,4-substitution pattern's unique intramolecular hydrogen-bonding capacity between the ortho-methoxy and carboxamide N–H may confer conformational restriction that translates into differential selectivity profiles across kinase or GPCR panels. This SAR-by-catalog approach is supported by the Gmeiner et al. patent demonstrating that methoxy position on the N-phenyl ring of indolizine carboxamides modulates dopamine and serotonin receptor subtype selectivity .

COX-2 Inhibitor Optimization Using the 4-Bromobenzoyl-Indolizine Pharmacophore

Use CAS 898433-95-9 as a structurally distinct starting point for COX-2 inhibitor development. The 4-bromobenzoyl-indolizine substructure has been crystallographically validated in the COX-2 context, with the related compound diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) fully characterized by single-crystal X-ray diffraction (monoclinic P21/n, a = 12.0497(6) Å, b = 17.8324(10) Å, c = 19.6052(11) Å) . The leading analog in that series (5a) achieved a COX-2 IC50 of 5.84 µM, comparable to indomethacin at 6.84 µM . The replacement of the 1,2-dicarboxylate ester motif with a 1-carboxamide bearing a 2,4-dimethoxyphenyl group in CAS 898433-95-9 introduces a distinct hydrogen-bonding and steric environment at the 1-position, offering a new vector for improving selectivity over COX-1 while retaining the validated 4-bromobenzoyl pharmacophore.

Anticancer Hit Discovery via InterBioScreen Library Screening

Incorporate CAS 898433-95-9 (STOCK1N-45035) into high-throughput or virtual screening campaigns targeting oncology-relevant proteins. The indolizine scaffold has demonstrated antiproliferative activity across the NCI 60 tumor cell line panel , and dimethoxyphenyl-substituted indolizine-chalcone hybrids have shown caspase-dependent apoptosis induction in lymphoma cells . The InterBioScreen library, from which this compound originates, has been successfully mined in published virtual screening studies yielding PLK1 inhibitors with binding energies of -11.5 to -11.1 kcal/mol . Procuring this specific 2,4-dimethoxy isomer alongside its positional isomer counterparts from the same library enables immediate comparative dose-response profiling without synthetic investment, accelerating hit triage.

Synthetic Methodology Development Using the 2-Amino-3-Aroylindolizine-1-Carboxamide Scaffold

Employ CAS 898433-95-9 as a reference standard or starting material in synthetic chemistry programs exploring the 2-amino-3-aroylindolizine-1-carboxamide chemotype. Kashner et al. (2025) have recently demonstrated a catalyst-free synthetic route to this compound class via pyridinium salt intermediates derived from 2-chloropyridine and substituted bromoacetophenones, achieving high yields through cyclization with C-nucleophiles . The commercially available 2,4-dimethoxyphenyl analog can serve as an authentic analytical standard (≥95% purity) for HPLC, NMR, and mass spectrometry method validation during the scale-up and derivatization of novel analogs within this chemotype .

Quote Request

Request a Quote for 2-amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.